(2-Phenoxyphenyl)diphenylphosphine
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Overview
Description
(2-Phenoxyphenyl)diphenylphosphine is an organophosphorus compound characterized by the presence of a phosphine group bonded to a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyphenyl)diphenylphosphine typically involves the reaction of diphenylphosphine with a phenoxyphenyl halide under controlled conditions. One common method is the reaction of diphenylphosphine with 2-bromophenoxybenzene in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organophosphorus chemistry suggest that large-scale synthesis would involve similar reaction conditions as laboratory-scale synthesis, with additional considerations for scalability, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyphenyl)diphenylphosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Addition: Radical initiators or catalysts such as palladium can facilitate addition reactions.
Major Products
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted phenoxyphenyl derivatives.
Addition: γ-functionalized phosphine ligand precursors.
Scientific Research Applications
(2-Phenoxyphenyl)diphenylphosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery.
Industry: Utilized in the synthesis of advanced materials, including flame-retardant polymers and optical films
Mechanism of Action
The mechanism of action of (2-Phenoxyphenyl)diphenylphosphine in catalytic processes involves the coordination of the phosphine group to a metal center, facilitating various chemical transformations. The phenoxy group can influence the electronic properties of the phosphine, thereby affecting its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenoxy group.
Triphenylphosphine: Contains three phenyl groups instead of a phenoxyphenyl group.
(2,5-Bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenylphosphine oxide: Contains additional functional groups that enhance solubility and thermal stability.
Uniqueness
(2-Phenoxyphenyl)diphenylphosphine is unique due to the presence of both phenoxy and diphenylphosphine groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable building block in material science .
Properties
IUPAC Name |
(2-phenoxyphenyl)-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19OP/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJIHQMNITVGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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